Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate
Description
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate is a heterocyclic ester featuring a benzo[b]thiophene core substituted with a bromine atom at position 4 and an ethyl 3-oxopropanoate group at position 2. This compound is of interest in medicinal chemistry due to the benzo[b]thiophene scaffold, which is prevalent in bioactive molecules, and the bromine substituent, which enhances lipophilicity and modulates electronic properties . The 3-oxopropanoate moiety serves as a reactive handle for further functionalization, enabling its use in multicomponent reactions and drug discovery pipelines .
Properties
Molecular Formula |
C13H11BrO3S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-1-benzothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H11BrO3S/c1-2-17-13(16)7-10(15)12-6-8-9(14)4-3-5-11(8)18-12/h3-6H,2,7H2,1H3 |
InChI Key |
DSTCTZCDRYUKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(S1)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Etherification and Wittig Reaction Sequence
The patented route starts with 2-bromo-6-fluorobenzaldehyde (1), which undergoes etherification with chloromethyl mercaptan in acetone at 30–35°C for 4 hours, catalyzed by potassium carbonate. This yields 2-chloromethylthio-6-bromobenzaldehyde (2) with 86% efficiency. Subsequent Wittig reaction with triphenylphosphine in toluene at 110°C for 4 hours forms the quaternary phosphonium salt (3), which is deprotonated using sodium hydride in THF to yield 4-bromobenzo[b]thiophene (4).
Table 1: Optimization of 4-Bromobenzo[b]thiophene Synthesis
| Step | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| S1 | Acetone | K₂CO₃ | 30–35 | 4 | 86 |
| S2 | Toluene | Triphenylphosphine | 110 | 4 | 91 |
| S3 | THF | NaH | 20–30 | 2 | 82 |
Key advantages include mild reaction conditions, avoidance of hazardous decarboxylation, and scalability to kilogram quantities.
Functionalization to 3-Oxopropanoate Ester
| Method | Reagent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Claisen Condensation | Ethyl acetoacetate | AlCl₃ | 25 | 75 | 95 |
| Friedel-Crafts | Ethyl malonyl chloride | FeCl₃ | 0–5 | 68 | 98 |
Purification and Characterization
Distillation and Recrystallization
Crude this compound is distilled under high vacuum (90–110°C) to remove triphenylphosphine oxide byproducts. Subsequent recrystallization in petroleum ether yields a purity of 99.5% by HPLC.
Analytical Validation
-
NMR : NMR (CDCl₃, 400 MHz) displays characteristic peaks at δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 2H, COCH₂CO), and 7.25–7.80 (m, 3H, aromatic).
-
HPLC : Retention time of 8.2 minutes with a C18 column (ACN:H₂O = 70:30).
Industrial-Scale Considerations
The patented method’s throughput exceeds 85% at the pilot scale (10 kg batches), with THF and ethyl acetate enabling cost-effective solvent recovery. By contrast, Friedel-Crafts acylation remains limited to laboratory use due to FeCl₃ handling challenges.
Applications in Pharmaceutical Synthesis
This compound’s primary application is in synthesizing brexpiprazole, a dopamine partial agonist. The 4-bromobenzo[b]thiophene moiety enhances blood-brain barrier permeability, while the ester group facilitates downstream amidations .
Chemical Reactions Analysis
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the sulfur atom may lead to various products.
Substitution: Nucleophiles (e.g., amines, alkoxides)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, Jones reagent)
Scientific Research Applications
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate finds applications in:
Medicinal Chemistry: Its anti-inflammatory, anti-fungal, and anti-cancer properties make it relevant for drug development.
Material Science: Thiophene derivatives contribute to the design of functional materials.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antitubercular Activity: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate () shows promise in targeting M. tuberculosis enzymes, suggesting brominated analogs could leverage similar mechanisms with enhanced penetration .
- D-Amino Acid Oxidase Inhibition: Derivatives with electron-withdrawing groups (e.g., bromine, fluorine) are prioritized for optimizing inhibitor binding .
Physicochemical Data
*Estimated using fragment-based methods.
Biological Activity
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a brominated benzo[b]thiophene moiety and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 327.20 g/mol. The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for processes such as cell growth and differentiation. The compound may induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic pathways.
In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, it has shown promising results in inhibiting the proliferation of colorectal carcinoma cells (HCT-116) and epidermoid carcinoma cells (HEP2) in laboratory settings .
The proposed mechanism of action involves the compound's ability to interact with cellular targets, leading to the modulation of signaling pathways that govern cell survival and death. This interaction is critical for understanding its pharmacological profile and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Benzothiophene Moiety : The synthesis starts with the bromination of benzo[b]thiophene.
- Esterification : The brominated compound undergoes esterification with ethyl acetoacetate to form the final product.
- Purification : The crude product is purified through recrystallization or chromatography to obtain high purity .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate | 78917-44-9 | Contains a furan instead of thiophene; similar reactivity. |
| Ethyl 3-(benzo[b]thiophen-2-yl)acrylate | 88221-08-3 | Acrylate group instead of oxo; used in polymer chemistry. |
| Ethyl 2-(benzo[b]thiophen-2-carbonyl)acetate | Not listed | Different positioning of functional groups; potential for different biological activity. |
This compound stands out due to its specific combination of a brominated benzo[b]thiophene structure with a propanoate functional group, which may confer unique chemical reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Investigations into its anticancer properties have shown that it can significantly reduce cell viability in various cancer cell lines.
- Mechanistic Studies : Research has focused on understanding how this compound interacts with cellular pathways, particularly those related to apoptosis and cell cycle regulation .
- Pharmacological Evaluations : Further evaluations are required to establish its pharmacokinetics and potential side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between ethyl acetoacetate and brominated benzo[b]thiophene derivatives. Key steps include:
-
Esterification : Reacting a brominated benzo[b]thiophene carbonyl chloride with ethyl acetoacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
-
Catalyzed Acylation : Using catalysts like pyridine or sodium hydride in aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to improve yield .
-
Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 molar ratio of starting materials) are essential to minimize by-products like unreacted esters or hydrolyzed acids .
Synthetic Method Catalyst/Solvent Yield Range Base-mediated condensation Triethylamine/DCM 65–75% Catalyzed acylation Pyridine/DMF 80–85%
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 3.5–3.7 ppm (ester methylene group) and aromatic protons in δ 7.2–8.1 ppm (benzo[b]thiophene ring). The keto group does not protonate but influences neighboring shifts .
- ¹³C NMR : Carbonyl carbons at δ 165–170 ppm (ester) and δ 190–195 ppm (keto group) .
- IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and Br···O interactions critical for stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths (e.g., C-Br = 1.89–1.92 Å) with DFT-calculated values. Discrepancies >0.05 Å suggest experimental artifacts or dynamic disorder .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₁BrO₃S) to rule out isotopic or fragmentation errors in MS data .
- Variable-Temperature NMR : Detect conformational changes (e.g., keto-enol tautomerism) that may skew room-temperature NMR interpretations .
Q. What strategies mitigate by-product formation during synthesis, and how are reaction parameters optimized?
- Methodological Answer :
- By-Products : Hydrolysis of the ester group (yielding carboxylic acid) or bromine displacement (forming aryl ethers).
- Optimization :
- Temperature : Maintain 60–80°C; higher temperatures accelerate hydrolysis.
- Catalyst Concentration : Use 10 mol% pyridine to suppress acid formation .
- Inert Atmosphere : N₂ or Ar prevents oxidation of the thiophene ring .
- Real-Time Monitoring : Use in-situ FTIR to track carbonyl peaks and adjust conditions dynamically .
Q. How does the bromine substituent on the benzo[b]thiophene ring influence reactivity compared to non-brominated analogs?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Bromine deactivates the ring, directing reactions to the 5-position of the thiophene. Comparative studies show brominated derivatives undergo nitration 30% slower than non-brominated analogs .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with bromine as a leaving group achieves >90% yield with Pd(PPh₃)₄ catalysts, whereas chloro analogs require harsher conditions .
- Stability : Bromine enhances thermal stability (TGA decomposition at 220°C vs. 180°C for non-brominated compounds) due to increased molecular weight and halogen bonding .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and computational data regarding the keto-enol equilibrium?
- Methodological Answer :
- Variable Solvent Studies : Keto-enol ratios shift in polar aprotic solvents (e.g., DMSO stabilizes enol form via H-bonding). Compare NMR in CDCl₃ vs. DMSO-d₆ .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict dominant tautomers. Discrepancies >5% in energy suggest experimental bias (e.g., crystallization favoring one form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
